
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is a synthetic organic compound that features a brominated pyrrole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid typically involves the bromination of a pyrrole derivative followed by amide formation and subsequent carboxylation. The reaction conditions may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Amide Formation: Reacting the brominated pyrrole with an appropriate amine under conditions such as using coupling agents like EDCI or DCC.
Carboxylation: Introducing a carboxyl group through reactions like Grignard or carboxylation of an intermediate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction could lead to the removal of the bromine atom or reduction of the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrrole derivatives, alcohols, or ketones.
科学研究应用
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- 3-(4-Fluoro-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
Uniqueness
The presence of the bromine atom may confer unique reactivity and biological activity compared to its chloro or fluoro analogs.
属性
分子式 |
C10H13BrN2O3 |
|---|---|
分子量 |
289.13 g/mol |
IUPAC 名称 |
3-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(10(15)16)4-12-9(14)8-3-7(11)5-13(8)2/h3,5-6H,4H2,1-2H3,(H,12,14)(H,15,16) |
InChI 键 |
DRUCMUSXFWWYIM-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=CC(=CN1C)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




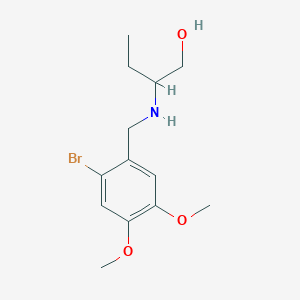
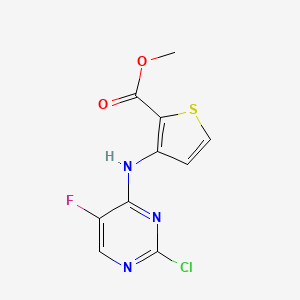
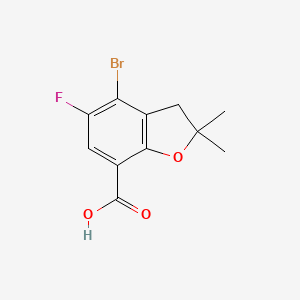
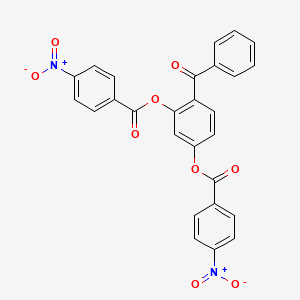
![2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14916565.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)
![4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B14916581.png)
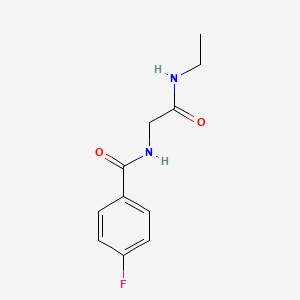
![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)

![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)
